
p-Cresol glucuronide
Overview
Description
p-Cresol glucuronide (p-CG) is a phase II metabolite of p-cresol, a uremic toxin produced by gut microbiota via the fermentation of tyrosine and phenylalanine . In humans, p-cresol undergoes conjugation in the liver and intestinal epithelium, primarily forming p-cresyl sulfate (p-CS) and, to a lesser extent, p-CG . Structurally, p-CG is a β-D-glucopyranosiduronic acid derivative with the molecular formula C₁₃H₁₆O₇, a molecular weight of 284.26 g/mol, and a CAS Registry Number of 17680-99-8 . Unlike p-CS, which is highly protein-bound (~96%), p-CG exhibits minimal protein binding (<6%), resulting in higher biologically active unbound fractions in circulation .
p-CG has been implicated in chronic kidney disease (CKD) progression, cardiovascular toxicity, and mortality . Its accumulation in CKD patients correlates with adverse outcomes, including cardiac dysfunction and oxidative stress . However, its role in insulin resistance and metabolic disturbances appears less pronounced compared to p-CS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-cresol glucuronide involves the reaction of p-cresol with 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate in the presence of trimethylsilyltrifluoromethanesulfonate as a catalyst. This reaction occurs in dichloromethane and results in the formation of the glucuronide conjugate as a single beta-anomer .
Industrial Production Methods: the synthesis typically involves enzymatic glucuronidation processes using human UDP-glucuronosyltransferase enzymes, which are responsible for the conjugation of p-cresol to form this compound .
Chemical Reactions Analysis
Types of Reactions: p-Cresol glucuronide primarily undergoes glucuronidation reactions. It is formed by the conjugation of p-cresol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions:
Reagents: p-Cresol, 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate, trimethylsilyltrifluoromethanesulfonate.
Conditions: The reaction is typically carried out in dichloromethane at room temperature.
Major Products: The major product of the reaction is this compound, which is a beta-anomer of the glucuronide conjugate .
Scientific Research Applications
Biomarker for Gut Microbiota Activity
p-Cresol glucuronide serves as an important biomarker for assessing microbial metabolism and gut health. Its levels in biological fluids can reflect the activity of gut microbiota and their impact on host metabolism. Research indicates that variations in p-CG concentrations may correlate with conditions such as chronic kidney disease and cardiovascular health, making it a valuable tool in clinical studies aimed at understanding gut health dynamics .
Metabolic Pathways and Toxicity Studies
Studies have investigated the metabolic pathways involving p-cresol and its glucuronide form to understand their toxicological profiles. For instance, research using human liver cell lines (HepaRG) has shown that while p-cresol is toxic and induces oxidative stress, the glucuronidation process leading to p-CG formation may serve a detoxifying role . This contrasts with other metabolites like p-cresyl sulfate (p-CS), which has been shown to promote insulin resistance in CKD models .
Role in Chronic Kidney Disease
The relationship between p-CG and chronic kidney disease is particularly noteworthy. In murine models, it has been demonstrated that while both p-CG and p-CS accumulate in CKD, only p-CS contributes to insulin resistance . This suggests that p-CG may not exert harmful effects associated with other uremic toxins, thus highlighting its potential role as a less harmful metabolite in patients with kidney dysfunction.
Clinical Implications and Research Findings
Recent studies have underscored the clinical relevance of p-CG:
- Insulin Sensitivity : Research indicates that p-CG does not impair insulin sensitivity like its counterpart, p-CS, suggesting that it may play a neutral or potentially beneficial role in glucose metabolism .
- Toxicological Assessments : Investigations into the toxic effects of p-cresol have shown that glucuronidation may mitigate some harmful effects associated with exposure to this compound .
Data Summary Table
Case Studies
- Insulin Resistance Study : A study on mice demonstrated that while both p-cresyl sulfate and p-cresyl glucuronide were present, only the former was associated with insulin resistance. This finding emphasizes the need for further research into the metabolic roles of these compounds in humans .
- Toxicity Assessment : Research utilizing HepaRG cells showed that while exposure to p-cresol resulted in oxidative stress, the formation of p-CG indicated a detoxification pathway rather than exacerbating toxicity .
Mechanism of Action
p-Cresol glucuronide exerts its effects by interacting with various molecular targets and pathways. It has been shown to act as an antagonist at the principal lipopolysaccharide receptor TLR4, thereby preventing the permeabilizing effects of endotoxin . This interaction highlights its role in modulating the gut-brain axis and influencing blood-brain barrier permeability .
Comparison with Similar Compounds
p-Cresyl Sulfate (p-CS)
Structural and Metabolic Differences
- Conjugation Pathway: p-CS is formed via sulfation by sulfotransferases (SULTs), whereas p-CG is produced via glucuronidation by UDP-glucuronosyltransferases (UGTs) . Key UGT isoforms involved in p-CG formation include UGT1A6, UGT1A9, and UGT2B7 .
- Protein Binding :
Toxicity Profiles
Clinical Relevance
- In CKD patients, the p-CG/p-CS plasma ratio increases with disease progression, correlating with higher mortality and cardiovascular events .
- p-CG is a stronger predictor of cardiac dysfunction (e.g., reduced peak cardiac output) than p-CS in early-stage CKD .
Other Uremic Toxins
Indoxyl Sulfate (IS)
- Metabolism : Derived from tryptophan via indole, sulfated in the liver.
- Toxicity : More potent than p-CG in inducing renal fibrosis and oxidative stress .
- Clinical Impact : Stronger association with CKD progression than p-CG .
Hippuric Acid
- Metabolism : Conjugated from benzoic acid.
- Toxicity : Less toxic than p-CG in HepaRG cells, with minimal effects on glutathione depletion .
Key Research Findings
Species-Specific Metabolism
- In mice, p-CG is the dominant metabolite of p-cresol, whereas in humans, p-CS predominates .
- Renal clearance of p-CG is significantly impaired in CKD, leading to accumulation .
Toxicity Mechanisms
- p-CG vs. p-CS in Hepatic Models: In HepaRG cells, p-CG (277.3 µM) caused 30.5% glutathione depletion, while p-CS (27.2 µM) induced 28.3% LDH release .
Clinical Associations
- Mortality : A 1 SD increase in serum p-CG raised mortality risk by 58% (HR = 1.58, p = 0.01) in CKD patients .
- Parkinson’s Disease : p-CG levels are elevated in PD patients and correlate with motor symptom severity .
Data Tables
Table 1. Molecular and Metabolic Properties
Table 2. Clinical Outcomes in CKD Patients
Biological Activity
p-Cresol glucuronide (pCG) is a significant metabolite derived from p-cresol, which is produced primarily through the microbial fermentation of dietary tyrosine and phenylalanine in the gut. This article delves into the biological activity of pCG, exploring its interactions within the body, particularly its effects on oxidative stress, insulin sensitivity, and potential neuroprotective properties.
Overview of p-Cresol and Its Metabolism
p-Cresol (4-methylphenol) is a compound generated by gut bacteria and is associated with various biological activities. Upon entering systemic circulation, p-cresol undergoes extensive conjugation in the liver, primarily forming p-cresol sulfate (pCS) and this compound (pCG) . While pCS has been extensively studied for its toxicological effects, pCG has received comparatively less attention despite emerging evidence suggesting it may have significant biological roles.
1. Impact on Oxidative Stress
Research indicates that while p-cresol itself is a potent toxicant, the glucuronidation pathway—leading to the formation of pCG—may not significantly contribute to its toxic effects in liver cells (HepaRG cells). Studies show that selective inhibition of glucuronidation increased cellular toxicity markers, suggesting that pCG may play a role in mitigating oxidative stress rather than exacerbating it .
Table 1: Toxicity Markers in HepaRG Cells Exposed to p-Cresol and Its Metabolites
Compound | LDH Release (% Increase) | GSH Depletion (mM) | DCF Formation (Relative Fluorescence Units) |
---|---|---|---|
p-Cresol | 28.3 ± 5.3 | 0.64 ± 0.37 | Increased at ≥ 6 h |
This compound | Not significant | Not significant | Not significant |
2. Insulin Sensitivity and Metabolic Effects
In studies involving animal models, particularly mice with chronic kidney disease (CKD), both pCS and pCG were found to accumulate. However, only pCS was associated with promoting insulin resistance, while pCG did not exhibit any significant effects on insulin sensitivity either in vivo or in vitro . This highlights a potential distinction between the biological roles of these metabolites, suggesting that while pCS may contribute to metabolic dysregulation in CKD, pCG appears to be relatively inactive.
Neuroprotective Properties
Recent investigations into the effects of pCG on the blood-brain barrier (BBB) have revealed promising results. In vivo studies showed that pCG promotes BBB integrity, indicating potential neuroprotective properties . This finding suggests that despite being considered biologically inert traditionally, pCG may have protective roles under certain physiological conditions.
Case Studies and Clinical Relevance
A shift from sulfonation to glucuronidation of p-cresol has been observed in advanced CKD patients. This shift correlates with reduced sulfotransferase activity and has been linked to increased mortality rates and cardiovascular diseases . Understanding this metabolic transition is crucial for evaluating the clinical implications of elevated levels of both metabolites in patients with kidney dysfunction.
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involved in p-cresol glucuronide (pCG) formation, and how can researchers validate these pathways experimentally?
pCG is synthesized via hepatic glucuronidation of p-cresol, a gut microbiota-derived metabolite of tyrosine/phenylalanine. The UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT1A9 are primarily responsible . To validate this:
- Use human liver/kidney microsomes incubated with p-cresol and UDP-glucuronic acid (UDPGA).
- Quantify pCG via UPLC-MS/MS with isotopic internal standards (e.g., deuterated p-cresol) .
- Inhibit specific UGT isoforms (e.g., with UGT1A6 siRNA) to confirm enzymatic contributions .
Q. How is pCG utilized as a biomarker in chronic kidney disease (CKD), and what methodological precautions are necessary for accurate quantification?
pCG accumulates in CKD due to impaired renal excretion and is a protein-bound uremic toxin . Key considerations:
- Sample preparation : Avoid acid hydrolysis (converts pCG to free p-cresol). Use methanol deproteinization to preserve conjugates .
- Analytical methods : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibrate against synthesized pCG standards .
- Normalization : Express levels relative to creatinine to account for renal function .
Q. What distinguishes pCG from p-cresol sulfate (pCS) in terms of toxicity and metabolic impact?
pCG is less toxic and more water-soluble than pCS. Unlike pCS, pCG does not promote insulin resistance in murine models . Key differences:
- Protein binding : pCG has <6% protein binding vs. 96% for pCS, affecting tissue distribution .
- Metabolic assays : Use C2C12 myotubes to test insulin signaling (Akt phosphorylation) after pCG/pCS exposure .
- Species variation : pCG is a major conjugate in mice but minor in humans, requiring cautious extrapolation .
Q. What experimental models are suitable for studying gut microbiota-pCG interactions?
- Germ-free (GF) mice : Compare pCG levels in GF vs. colonized mice to confirm microbial origin .
- Dietary modulation : High-protein diets increase tyrosine availability, elevating pCG .
- Gnotobiotic models : Colonize mice with Clostridium spp. (primary p-cresol producers) to study host-microbe dynamics .
Q. How can researchers address contradictions in pCG levels across studies (e.g., spaceflight vs. CKD)?
- Contextual factors : In spaceflight, pCG elevation may reflect altered drug metabolism or microbiota shifts , while in CKD, accumulation correlates with uremia .
- Normalize to comorbidities : Stratify CKD cohorts by glomerular filtration rate (GFR) and dialysis status .
- Multi-omics integration : Pair metabolomics with transcriptomics (e.g., hepatic UGT expression) to resolve mechanistic disparities .
Advanced Research Questions
Q. What molecular mechanisms underlie the species-specific differences in pCG metabolism (e.g., mice vs. humans)?
In mice, pCG and pCS accumulate equivalently, whereas pCS dominates in humans . Investigate via:
- Comparative enzymology : Profile UGT isoform activity in human vs. murine microsomes .
- Knockout models : Use UGT1A6⁻/⁻ mice to assess compensatory glucuronidation pathways .
- Tracer studies : Administer ¹³C-tyrosine to track conjugation efficiency in vivo .
Q. How do methodological artifacts (e.g., acid hydrolysis) confound pCG measurements, and how can they be mitigated?
Acid hydrolysis overestimates free p-cresol by cleaving conjugates . Solutions:
- Alternative workflows : Use enzymatic deconjugation (β-glucuronidase) for selective hydrolysis .
- Quality controls : Spike samples with stable isotope-labeled pCG to monitor artifactual degradation .
Q. What is the role of pCG in blood-brain barrier (BBB) integrity, and how can this be experimentally validated?
Preclinical data suggest pCG may enhance BBB function by modulating endothelial tight junctions . Approaches:
- In vivo models : Administer pCG to Fxr-null mice and assess BBB permeability via Evans Blue assay .
- Transcriptomics : Profile brain endothelial cells for occludin/claudin-5 expression post-pCG exposure .
Q. How can metabolomic studies disentangle pCG’s role in multi-organ pathologies (e.g., CKD, autoimmune neuroinflammation)?
- Network analysis : Use weighted correlation networks to link pCG with co-metabolites (e.g., indoxyl sulfate) .
- Longitudinal sampling : Track pCG in serum/urine pre- and post-therapeutic interventions (e.g., probiotics, adsorbents) .
- Machine learning : Train classifiers on pCG levels to predict outcomes like CKD progression or ICU mortality .
Q. What synthetic strategies yield high-purity pCG for experimental use, and how are structural analogs validated?
- Chemical synthesis : React p-cresol with tetra-O-acetyl-β-D-glucuronate under trimethylsilyl triflate catalysis, followed by alkaline hydrolysis .
- Purity validation : Confirm via ¹H NMR (β-anomer-specific peaks) and HPLC-UV (>95% purity) .
- Analogs : Synthesize deuterated pCG (e.g., p-cresol-d₈ glucuronide) as internal standards .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUCQAJHLSMQW-XPORZQOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170195 | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Cresol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17680-99-8 | |
Record name | p-Cresol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.